1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-TERT-BUTYL-4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, a dichlorophenyl group, and a benzodiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-TERT-BUTYL-4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include hydrazine hydrate, pivalic acid, and various catalysts . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-TERT-BUTYL-4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodiazole moiety is known to interact with DNA, potentially leading to changes in gene expression . These interactions are crucial for understanding its biological and therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and compounds with dichlorophenyl groups. Some examples are:
- 2,6-DI-TERT-BUTYL-4-{4-(METHYLTHIO)BENZYLIDENE}CYCLOHEXA-2,5-DIEN-1-ONE
- 4,4′,4″-TRI-TERT-BUTYL-2,2′:6′,2″-TRILYPYRIDINE Compared to these compounds, 1-TERT-BUTYL-4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 1-TERT-BUTYL-4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H23Cl2N3O |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-tert-butyl-4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H23Cl2N3O/c1-22(2,3)27-13-15(10-20(27)28)21-25-18-6-4-5-7-19(18)26(21)12-14-8-9-16(23)11-17(14)24/h4-9,11,15H,10,12-13H2,1-3H3 |
InChI Key |
QBHTUAVXKYWRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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